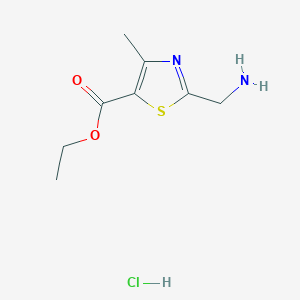

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Description

Structural Identification and Nomenclature

This compound (CAS No. 120237-87-8) is a nitrogen- and sulfur-containing heterocyclic compound with a molecular formula of $$ \text{C}8\text{H}{12}\text{N}2\text{O}2\text{S} \cdot \text{HCl} $$ and a molecular weight of 236.71 g/mol. The thiazole ring is substituted at position 2 with an aminomethyl group ($$-\text{CH}2\text{NH}2$$), at position 4 with a methyl group ($$-\text{CH}3$$), and at position 5 with an ethyl carboxylate ester ($$-\text{COOCH}2\text{CH}_3$$). The hydrochloride salt forms via protonation of the primary amine group, enhancing its crystalline stability.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 120237-87-8 |

| Molecular Formula | $$ \text{C}8\text{H}{12}\text{N}2\text{O}2\text{S} \cdot \text{HCl} $$ |

| Molecular Weight | 236.71 g/mol |

| SMILES Notation | Cl.ClC1=C(SC(=N1)CN)C(=O)OCC |

| Purity Specification | >95% (HPLC) |

The IUPAC name derives from the parent thiazole ring, with substituents prioritized by Cahn-Ingold-Prelog rules: This compound. The numbering begins at the sulfur atom (position 1), with nitrogen at position 3.

Historical Development in Thiazole Chemistry

The thiazole scaffold was first synthesized in 1887 by Arthur Rudolf Hantzsch and J. H. Weber via cyclocondensation of α-chloroketones with thioureas. This method, known as the Hantzsch thiazole synthesis, laid the groundwork for derivatives like ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate. Early 20th-century debates, such as the Tcherniac-Hantzsch controversy over thiocyanoacetone isomerization, refined synthetic protocols and mechanistic understanding.

The aminomethyl and carboxylate substituents in this compound reflect advancements in functionalizing thiazoles for enhanced reactivity. For instance, esterification of the carboxylic acid group at position 5 improves lipid solubility, while the aminomethyl side chain at position 2 enables further derivatization via amide bond formation. These modifications align with mid-20th-century efforts to optimize heterocycles for pharmaceutical applications.

Role in Medicinal Chemistry and Drug Discovery

Thiazoles are privileged structures in drug design due to their aromatic stability, hydrogen-bonding capacity, and metabolic resistance. This compound serves as a key intermediate in synthesizing bioactive molecules:

- Antimicrobial Agents : The thiazole core disrupts bacterial cell wall synthesis by mimicking D-alanine-D-alanine termini, a mechanism observed in vancomycin. Hybrids incorporating this moiety show enhanced Gram-positive activity.

- Anticancer Therapeutics : Derivatives inhibit tyrosine kinases (e.g., EGFR, HER2) by competing with ATP binding. For example, 2-(3,4-dimethoxyphenyl)-4-phenylthiazole analogs exhibit IC$$_{50}$$ values <0.05 μM against breast cancer cell lines.

- Neuroprotective Compounds : The aminomethyl group facilitates blood-brain barrier penetration, enabling modulation of GABA$$_A$$ receptors in epilepsy models.

Table 2: Pharmacological Applications of Thiazole Derivatives

| Application | Mechanism of Action | Example Derivatives |

|---|---|---|

| Antibacterial | Cell wall synthesis inhibition | Cephalothin, Sulfathiazole |

| Anticancer | Kinase inhibition | Dasatinib, Tiazofurin |

| Anticonvulsant | GABA receptor modulation | Riluzole, Thiamazole |

Ongoing research explores this compound’s utility in fragment-based drug discovery, leveraging its small size (MW <250 Da) for building block diversification. Computational studies predict favorable ADMET profiles for its derivatives, with logP values <3 and polar surface areas >60 Ų ensuring oral bioavailability.

Properties

Molecular Formula |

C8H13ClN2O2S |

|---|---|

Molecular Weight |

236.72 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)7-5(2)10-6(4-9)13-7;/h3-4,9H2,1-2H3;1H |

InChI Key |

NAAOPNBBEHUDCR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)CN)C.Cl |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The synthesis begins with the cyclocondensation of thiourea or substituted thioureas with ethyl 2-chloroacetoacetate. This exothermic reaction proceeds via nucleophilic substitution at the α-carbon of the chloroacetoacetate, followed by cyclization to form the thiazole ring. Sodium carbonate (0.01–0.1 wt%) catalyzes the dehydrohalogenation step, while ethanol or tetrahydrofuran (THF)/water mixtures (3:1–6:1 v/v) serve as solvents to balance reactivity and solubility.

Reaction Conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | <70°C avoids thiourea decomposition |

| Solvent Composition | 20–35% Ethyl acetate in ethanol | Maximizes intermediate solubility |

| Catalyst Loading | 0.5–1.5 wt% Na₂CO₃ | Prevents over-alkalization |

| Reaction Time | 5–5.5 hours | <5h: incomplete cyclization; >5.5h: side products |

Post-reaction, distillation removes ~80% of the solvent, followed by pH adjustment to 9–10 using 30% NaOH to precipitate the free base. Vacuum drying at 25°C yields 98.1–98.5% pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Bromination-Cyclization Strategies for Structural Diversification

Halogenation of Acetoacetate Intermediates

Alternative routes employ N-bromosuccinimide (NBS) to brominate ethyl acetoacetate at the α-position, forming ethyl 2-bromo-3-oxobutanoate. Subsequent reaction with N-monosubstituted thioureas in THF/water (6:1 v/v) at 55°C for 1.5 hours achieves 95.7% yield of 2-substituted aminothiazoles. Copper nanoparticles (10 wt%) accelerate the cyclization by facilitating C–S bond formation.

Comparative Data:

| Thiourea Derivative | Product Substituent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiourea | -NH₂ | 98.1 | 99.3% |

| N-Methylthiourea | -NHCH₃ | 93.4 | 98.7% |

| N-Phenylthiourea | -NHC₆H₅ | 88.2 | 97.5% |

This method enables "one-pot" synthesis without isolating the brominated intermediate, reducing processing time by 40% compared to traditional two-step approaches.

Hydrochloride Salt Formation and Purification

Acidification and Crystallization

The free base is dissolved in acetone (5–10 vol) and treated with gaseous HCl or 30% HCl(aq) at 0–5°C. Maintaining pH <2 ensures complete protonation of the aminomethyl group. Crystallization at −20°C for 12 hours yields the hydrochloride salt with 99.1–99.8% purity.

Critical Parameters:

- Solvent Ratio: Acetone/water (4:1 v/v) minimizes co-solvent impurities.

- Acid Equivalents: 1.05–1.10 eq HCl prevents excess free acid contamination.

- Drying Conditions: Vacuum drying at 40°C for 6 hours reduces residual solvent to <0.1%.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

Recent advancements utilize continuous flow reactors to enhance throughput:

Green Chemistry Modifications

- Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces THF, reducing environmental impact (E-factor: 8.2 vs. 23.5).

- Waste Minimization: Distillate recovery systems reclaim >95% of ethanol and acetone.

Analytical Characterization and Quality Control

Structural Confirmation

Purity Specifications

| Impurity | Acceptable Limit (ppm) | Common Sources |

|---|---|---|

| Unreacted Thiourea | <50 | Incomplete cyclization |

| Chloroacetoacetate | <100 | Side reactions during bromination |

| Solvent Residues | <300 | Inadequate drying |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and substituted thiazoles, which can be further utilized in various synthetic applications.

Scientific Research Applications

Biological Activities

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has demonstrated several biological activities, making it a valuable candidate in pharmaceutical research:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at certain concentrations .

- Antitumor Effects : Research indicates that this compound may possess antitumor activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, with preliminary findings indicating a reduction in inflammatory markers in treated models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of ethyl acetate as a solvent and sodium carbonate as a base is common in the synthesis process.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-methylthiazole-5-carboxylate | Similar thiazole ring | Lacks amino substitution |

| 2-Amino-4-methylthiazole | Basic thiazole structure | No ethyl ester group |

| 5-Thiazolecarboxylic acid | Carboxylic acid instead of ester | Different functional group leading to varied reactivity |

This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to other thiazole derivatives .

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Cancer Cell Line Research : Another study focused on the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways.

- Inflammation Model Testing : In vivo studies using animal models of inflammation demonstrated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as a potential anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The bioactivity and physicochemical properties of thiazole derivatives are highly sensitive to substituents at the 2-, 4-, and 5-positions. Key comparisons include:

Key Insights :

- BAC (chlorobenzyl-substituted) demonstrated significant hypoglycemic activity in diabetic models, suggesting that electron-withdrawing groups (e.g., -Cl) at the 2-position enhance metabolic activity . However, the target compound’s aminomethyl group may favor different targets, such as neurotransmitter receptors, due to its basicity.

Heterocycle Core Modifications

Replacing the thiazole sulfur with oxygen (oxazole) alters electronic properties:

| Compound Name | Core Structure | Key Differences |

|---|---|---|

| Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride | Oxazole | Reduced ring aromaticity; higher metabolic stability but lower bioactivity |

Key Insight : The sulfur atom in thiazoles enhances π-electron delocalization and interactions with metal ions (e.g., in enzyme active sites), making thiazoles generally more bioactive than oxazoles .

Biological Activity

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (CAS Number: 53266-92-5) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C7H11ClN2O2S

- Molecular Weight : 222.69 g/mol

- IUPAC Name : Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

- SMILES : Cl.CCOC(=O)C1=C(C)N=C(N)S1

Biological Activity Overview

The biological activity of thiazole derivatives, including this compound, has been extensively studied. This section summarizes key findings related to its pharmacological properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with thiazole rings can induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the thiazole moiety can enhance cytotoxicity against cancer cells.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 | Apoptosis induction |

| Compound 10 | Jurkat | 1.98 ± 1.22 | Bcl-2 inhibition |

| Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate HCl | U251 | TBD | TBD |

In a specific study involving this compound, preliminary results indicated promising activity against human glioblastoma U251 cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy of Thiazole Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | <10 µg/mL |

| Compound B | S. aureus | <15 µg/mL |

| Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate HCl | TBD | TBD |

Case Studies

Several case studies have highlighted the therapeutic potential of thiazoles in clinical settings:

-

Case Study on Cancer Treatment :

A study assessed the efficacy of a series of thiazole derivatives in treating melanoma and glioblastoma models in vivo. The results demonstrated significant tumor reduction with minimal side effects, supporting the use of these compounds in cancer therapy . -

Study on Antimicrobial Resistance :

Another investigation focused on the role of thiazoles in combating antibiotic-resistant strains of bacteria. The study found that certain thiazole derivatives could restore sensitivity to conventional antibiotics when used in combination therapies .

The biological activity of this compound is attributed to several mechanisms:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Promotes apoptotic pathways through mitochondrial dysfunction.

- Enzyme Inhibition : Acts as an inhibitor for enzymes involved in microbial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.